Melting Point Alternation vs. DABCO–Dicarboxylic Acid Homologues
The DABCO–glutaric acid (n=3) adduct participates in a well-defined melting point alternation trend observed across the homologous series of DABCO–dicarboxylic acid adducts HOOC(CH₂)nCOOH (n=1–7). This systematic variation allows precise identification and differentiation from the adjacent homologues (succinic acid adduct, n=2; adipic acid adduct, n=4). The thermal behavior is a direct consequence of the crystal packing and hydrogen-bonding network, which is unique for each adduct [1]. Exact melting point values for the glutaric acid adduct and its comparators must be extracted from the full publication; however, the alternation phenomenon is explicitly reported in the abstract and is the core differential property.
| Evidence Dimension | Melting point (alternation phenomenon vs. chain length) |
|---|---|
| Target Compound Data | Specific temperature (reported in full text for n=3) |
| Comparator Or Baseline | Adducts with n=2 (succinic acid) and n=4 (adipic acid) – alternating odd/even melting points |
| Quantified Difference | Difference between odd and even n members (exact values in Braga et al. 2003) |
| Conditions | Solid-state melting point measurement on mechanochemically and solution-grown co-crystals |
Why This Matters
For a researcher selecting a specific DABCO–dicarboxylic acid co-crystal as a model system for crystal engineering studies, the predictable thermal signature ensures phase authenticity and distinguishes it from the closely related succinate or adipate phases.
- [1] Braga D, Maini L, de Sanctis G, Rubini K, Grepioni F, Chierotti MR, Gobetto R. Mechanochemical preparation of hydrogen-bonded adducts between the diamine 1,4-diazabicyclo[2.2.2]octane and dicarboxylic acids of variable chain length: an X-ray diffraction and solid-state NMR study. Chemistry - A European Journal. 2003;9(22):5538-48. doi:10.1002/chem.200304940. View Source
